3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 5-position, and an amine group at the 4-position, with two hydrochloride ions.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxicity to several human cell lines , suggesting that this compound may also interact with cellular targets to exert its effects.
Mode of Action
It’s known that pyrazole derivatives can interact with various cellular targets, leading to changes in cell function
Biochemical Pathways
Similar compounds have been shown to affect various cellular processes, including cell proliferation and apoptosis
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects on various human cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of phenylhydrazine with an appropriate β-diketone or β-ketoester. One common method is the condensation of phenylhydrazine with acetylacetone, followed by cyclization to form the pyrazole ring. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, analgesic, and antimicrobial agent. Its derivatives have shown promising activity against various bacterial and fungal strains .
Industry: The compound is used in the development of agrochemicals and dyes. Its derivatives are investigated for their potential use as herbicides and insecticides .
Comparison with Similar Compounds
3-methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazole derivative with similar structural features but different biological activities.
5-amino-3-(4-methylphenyl)-1-phenylpyrazole: A compound with a similar pyrazole core but different substituents, leading to varied applications.
Uniqueness: 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
305382-83-6 |
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Molecular Formula |
C10H13Cl2N3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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